Bis(2-ethylhexyl) adipate

Catalog No.
S521375
CAS No.
103-23-1
M.F
C22H42O4
M. Wt
370.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-ethylhexyl) adipate

CAS Number

103-23-1

Product Name

Bis(2-ethylhexyl) adipate

IUPAC Name

bis(2-ethylhexyl) hexanedioate

Molecular Formula

C22H42O4

Molecular Weight

370.6 g/mol

InChI

InChI=1S/C22H42O4/c1-5-9-13-19(7-3)17-25-21(23)15-11-12-16-22(24)26-18-20(8-4)14-10-6-2/h19-20H,5-18H2,1-4H3

InChI Key

SAOKZLXYCUGLFA-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC(=O)CCCCC(=O)OCC(CC)CCCC

solubility

less than 0.1 mg/mL at 72° F (NTP, 1992)
2.10e-06 M
SOL IN MOST ORG SOLVENTS; INSOL OR VERY SLIGHTLY SOL IN GLYCERINE & GLYCOLS
Soluble in ethanol, ethyl ether, acetone, and acetic acid
In water, 0.78 mg/l @ 22 °C
0.00078 mg/mL at 22 °C
Solubility in water, g/100ml at 20 °C: (none)
Practically insoluble or insoluble in water
Soluble (in ethanol)

Synonyms

adipic acid, dioctyl ester, DEHA, DEHA compound, di-2-ethyl-hexyl adipate, diethylhexyl adipate, diethylhexyladipate, dioctyl adipate

Canonical SMILES

CCCCC(CC)COC(=O)CCCCC(=O)OCC(CC)CCCC

The exact mass of the compound Bis(2-ethylhexyl) adipate is 370.3083 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 72° f (ntp, 1992)2.10e-06 msol in most org solvents; insol or very slightly sol in glycerine & glycolssoluble in ethanol, ethyl ether, acetone, and acetic acidin water, 0.78 mg/l @ 22 °c0.00078 mg/ml at 22 °csolubility in water, g/100ml at 20 °c: (none)practically insoluble or insoluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56775. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Adipates - Supplementary Records. It belongs to the ontological category of carboxylic ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Film forming; Plasticiser. However, this does not mean our product can be used or applied in the same or a similar way.

Solvent and Plasticizer

Due to its non-volatile and colorless nature, DEHA can be used as a solvent in various scientific experiments. It can dissolve non-polar substances and is often used in studies involving polymers, resins, and fats. Additionally, DEHA's plasticizing properties make it useful in modifying the flexibility and other physical characteristics of research materials like membranes or films used in analytical techniques [].

Reference Material

The well-defined chemical structure and consistent properties of DEHA make it a suitable reference material in analytical chemistry. Researchers can use DEHA to calibrate instruments or validate analytical methods for detecting similar compounds [].

Environmental Studies

DEHA has been used in some environmental research to study the behavior and fate of organic contaminants in soil and water. Scientists can investigate how DEHA interacts with environmental matrices and assess its potential for biodegradation or persistence []. It's important to note that DEHA itself can be an environmental contaminant, and these studies aim to understand its impact on the environment.

Material Science Research

Limited research explores DEHA's potential applications in material science. Some studies investigate its use as a modifier in developing new types of polymers or composite materials. The focus might be on improving properties like flexibility, compatibility with other components, or flame retardancy []. This is an active area of research, and more discoveries about DEHA's role in material science might emerge in the future.

Bis(2-ethylhexyl) adipate is an organic compound classified as a diester, specifically the diester of adipic acid and 2-ethylhexanol. It has the molecular formula C22H42O4 and is characterized as a colorless, oily liquid with a mild odor. This compound is often used as a plasticizer in various applications due to its favorable properties, such as low volatility and good compatibility with polymers .

  • Esterification: The formation of bis(2-ethylhexyl) adipate occurs through the reaction of adipic acid with 2-ethylhexanol in the presence of an acid catalyst, such as sulfuric acid. This process involves the removal of water and is typically conducted under reflux conditions .
  • Hydrolysis: In the presence of water, bis(2-ethylhexyl) adipate can hydrolyze back into its constituent acid and alcohol, albeit slowly. This reaction is more pronounced under acidic or basic conditions .
  • Reactivity with Oxidizing Agents: Strong oxidizing agents may react vigorously with bis(2-ethylhexyl) adipate, potentially leading to exothermic reactions that could ignite the products .

The biological activity of bis(2-ethylhexyl) adipate has been studied in various contexts:

  • Toxicity: It exhibits low toxicity, with an estimated LD50 of around 900 mg/kg in rats. The International Agency for Research on Cancer classifies it as "not classifiable as to its carcinogenicity to humans" (Group 3) .
  • Biodegradation: Studies indicate that bis(2-ethylhexyl) adipate can be biodegraded by microorganisms, converting it into carbon dioxide and water within approximately 35 days under controlled conditions .
  • Bioaccumulation: Research shows that this compound does not accumulate significantly in aquatic organisms, suggesting a low potential for bioaccumulation .

The synthesis of bis(2-ethylhexyl) adipate primarily involves the following steps:

  • Esterification: Adipic acid is reacted with 2-ethylhexanol in a reactor with an acid catalyst under controlled temperature and pressure conditions to form the ester.
  • Washing: The reaction mixture is washed to remove unreacted materials and by-products.
  • Dealcoholization: This step involves removing excess alcohol from the reaction mixture.
  • Refining: The crude product undergoes refining to enhance purity, often using agents like calcium oxide or silica.
  • Filtration: Finally, the product is filtered to obtain the desired grade of bis(2-ethylhexyl) adipate .

Bis(2-ethylhexyl) adipate is utilized in various industries due to its properties:

  • Plasticizer: It is widely used as a plasticizer in polyvinyl chloride (PVC) products, enhancing flexibility and durability.
  • Lubricants: The compound serves as a component in hydraulic fluids and lubricants for aircraft and machinery.
  • Food Packaging: It is sometimes used in food-contact materials due to its low toxicity profile .

Interaction studies have revealed several key points regarding bis(2-ethylhexyl) adipate:

  • Chemical Compatibility: It is incompatible with strong acids and oxidizing agents, which can lead to hazardous reactions if mixed improperly .
  • Migration Studies: Research indicates that bis(2-ethylhexyl) adipate can migrate from PVC films into food products, particularly those high in fat content. This migration increases with temperature and contact time .

Similar Compounds

Several compounds are structurally similar to bis(2-ethylhexyl) adipate, each exhibiting unique properties:

Compound NameStructure/FormulaKey Features
Di(2-ethylhexyl) phthalateC24H38O4Common plasticizer; higher toxicity
Di-n-octyl phthalateC24H38O4Used similarly but has different properties
Di-n-butyl phthalateC22H38O4Lower molecular weight; higher volatility
Dioctyl adipateC22H42O4Similar applications but different source

Bis(2-ethylhexyl) adipate stands out due to its lower toxicity compared to other plasticizers like phthalates, making it a preferred choice in applications requiring safety considerations .

Bis(2-ethylhexyl) adipate is an organic diester compound with the molecular formula C₂₂H₄₂O₄ and a molecular weight of 370.57 grams per mole [1] [2] [3]. The compound is systematically named as bis(2-ethylhexyl) hexanedioate according to International Union of Pure and Applied Chemistry nomenclature [1] [4]. This chemical structure results from the formal condensation of the carboxy groups of adipic acid with 2-ethylhexan-1-ol, creating a symmetrical diester molecule [1].

The structural configuration features a central adipic acid backbone (hexanedioic acid) with two 2-ethylhexyl ester groups attached at both terminal positions. The 2-ethylhexyl groups provide significant branching, which contributes to the compound's distinctive physical and chemical properties. The molecule contains four oxygen atoms forming two ester linkages that connect the central six-carbon aliphatic chain to the two branched octyl side chains [1] [2] [5].

The Chemical Abstracts Service registry number for this compound is 103-23-1, and it is also known by various synonyms including di(2-ethylhexyl) adipate, diethylhexyl adipate, and the common abbreviation bis(2-ethylhexyl) hexanedioate [1] [2] [4]. The molecular structure exhibits significant hydrophobic character due to the long aliphatic chains, which directly influences its solubility and partitioning behavior in different environmental matrices [6] [7].

Physical Properties

Physical Description and Appearance

Bis(2-ethylhexyl) adipate exists as a liquid under standard ambient conditions at 20 degrees Celsius [8] [9]. The compound presents as a colorless to almost colorless clear liquid with excellent optical clarity [8] [9] [10]. Some sources describe it as having a light-colored appearance when observed in larger quantities [9] [10]. The substance possesses a characteristic mild odor that is generally described as aromatic but not particularly pungent [9] [10].

The liquid nature of bis(2-ethylhexyl) adipate at room temperature makes it well-suited for various industrial applications, particularly as a plasticizer where flow characteristics and miscibility are important considerations [11]. The clear appearance of the compound is maintained across a wide temperature range, contributing to its utility in applications where optical clarity is desired [8] [12].

Melting and Boiling Points

The thermal transition properties of bis(2-ethylhexyl) adipate demonstrate its stability across a remarkably wide temperature range. The melting point occurs at extremely low temperatures, ranging from -67 to -70 degrees Celsius [8] [13] [14] [7]. This low melting point ensures that the compound remains liquid under most practical operating conditions and contributes to its effectiveness as a plasticizer in low-temperature applications [7].

The boiling point under atmospheric pressure conditions is 417 degrees Celsius [9] [6], indicating substantial thermal stability under normal processing conditions. However, the compound can be distilled at significantly lower temperatures under reduced pressure conditions. At 1 millimeter of mercury pressure, the boiling point decreases to 166-168 degrees Celsius [14] [15]. At 5 millimeters of mercury, the boiling point is 214 degrees Celsius [8] [16], and at 27 hectopascals, it ranges from 247-252 degrees Celsius [13]. These reduced-pressure boiling points are particularly relevant for purification and processing operations where thermal degradation must be minimized.

Density and Specific Gravity

The density of bis(2-ethylhexyl) adipate at 20 degrees Celsius ranges from 0.922 to 0.925 grams per cubic centimeter [6] [12] [7]. The specific gravity, measured at 20 degrees Celsius relative to water at 20 degrees Celsius, is reported as 0.93 [8] [16]. These values indicate that the compound is less dense than water, which has important implications for its environmental behavior and separation processes [7].

The density being less than that of water means that bis(2-ethylhexyl) adipate will generally float on water surfaces when the two phases are in contact [7]. However, the relatively small density difference also facilitates the formation of stable emulsions when mechanical energy is applied to water-bis(2-ethylhexyl) adipate mixtures [7]. This property influences both its environmental fate and its processing characteristics in industrial applications.

Solubility Parameters

The aqueous solubility of bis(2-ethylhexyl) adipate is extremely low, reflecting its highly hydrophobic nature. The most reliable solubility measurement, obtained using the slow stir method at 22 degrees Celsius, yields a value of 0.0032 milligrams per liter [6] [7]. Alternative measurement methods have produced varying results, with the separator column technique yielding values below 0.005 milligrams per liter [6] [7].

Higher solubility values of 0.78 milligrams per liter in freshwater and 0.23 milligrams per liter in saltwater have been reported using vigorous shake flask techniques [6] [7]. However, these elevated values are believed to represent the presence of emulsions formed by the vigorous mixing rather than true molecular solubility [7]. The formation of such emulsions demonstrates the compound's tendency to create stable dispersions in aqueous systems under agitation.

In contrast to its poor water solubility, bis(2-ethylhexyl) adipate exhibits good solubility in organic solvents including ether, acetone, and alcohol [8] [16]. This solubility pattern is consistent with the compound's hydrophobic character and makes it compatible with various organic formulation systems used in industrial applications.

Refractive Index

The refractive index of bis(2-ethylhexyl) adipate at 20 degrees Celsius using sodium D-line illumination (589 nanometers) is consistently reported as 1.447 [3] [13] [15] [17]. Literature sources provide a slightly broader range of 1.443 to 1.449, with some sources reporting a value of 1.45 [8] [16] [12]. The refractive index remains relatively stable across the typical operating temperature range, making it useful for optical applications and quality control purposes.

The refractive index value of 1.447 is characteristic of organic esters with similar molecular structures and provides information about the compound's optical density and light-bending properties [18] [12]. This parameter is particularly relevant for applications where optical clarity and consistent light transmission are important considerations.

Flash Point and Thermal Properties

The flash point of bis(2-ethylhexyl) adipate ranges from 195 to 196 degrees Celsius [13] [14] [15], indicating relatively good thermal safety characteristics for an organic ester. This high flash point suggests that the compound presents minimal fire hazard under normal handling and processing conditions, though appropriate safety precautions should still be observed at elevated temperatures.

The ignition point, which represents the temperature at which the compound will spontaneously combust in air, is reported as 350 degrees Celsius according to German Industrial Norm 51794 [19]. The vapor pressure at 20 degrees Celsius is extremely low at 8.5×10⁻⁷ millimeters of mercury (equivalent to 1.1×10⁻⁴ pascals) [6] [7], indicating minimal volatilization at ambient temperatures.

The pH of bis(2-ethylhexyl) adipate in aqueous systems at 20 degrees Celsius is neutral at 7 [13] [19], suggesting that the compound does not significantly alter the acidity or alkalinity of water systems with which it comes into contact. This neutral pH characteristic is consistent with its ester functional groups, which do not readily ionize under normal conditions.

Viscosity Characteristics

Detailed viscosity measurements for bis(2-ethylhexyl) adipate have been conducted across a range of temperatures from 288.15 to 358.15 Kelvin (15 to 85 degrees Celsius) [18] [20]. The dynamic viscosity at 20 degrees Celsius ranges from 13 to 15 millipascal-seconds [21]. Kinematic viscosity data shows temperature-dependent behavior, with decreasing viscosity as temperature increases, following typical patterns for organic liquids [18] [20].

The viscosity characteristics of bis(2-ethylhexyl) adipate are particularly important for its applications as a plasticizer, where flow properties directly influence processing behavior and final product performance [18]. The relatively low viscosity at ambient temperatures facilitates mixing and incorporation into polymer matrices, while the temperature dependence allows for processing optimization across different thermal conditions.

Chemical Properties

Reactivity Profile

Bis(2-ethylhexyl) adipate exhibits the characteristic reactivity patterns of aliphatic esters. As an ester compound, it reacts with acids to liberate heat along with alcohols and carboxylic acids [10] [22]. Strong oxidizing acids may cause vigorous reactions that are sufficiently exothermic to potentially ignite the reaction products [10] [22]. The compound also generates heat when interacting with caustic solutions through base-catalyzed hydrolysis mechanisms.

The ester functional groups make bis(2-ethylhexyl) adipate susceptible to reactions with alkali metals and hydrides, which can generate flammable hydrogen gas [10] [22]. The compound has the ability to generate electrostatic charges during handling, which requires appropriate grounding and bonding procedures during transfer operations [10]. Incompatibility exists with oxidizing materials, water under certain conditions, and nitrates [10] [22].

The compound demonstrates compatibility with most common organic solvents and shows good stability under normal storage conditions [21]. However, it should be protected from strong bases, strong acids, and strong oxidizing agents to maintain chemical integrity [21]. The molecular structure allows for predictable reaction pathways typical of dialkyl esters, including transesterification reactions under appropriate catalytic conditions [23] [24].

Stability Considerations

Bis(2-ethylhexyl) adipate demonstrates excellent thermal stability across a wide temperature range, maintaining its chemical integrity from its melting point of approximately -70 degrees Celsius to temperatures well above typical processing conditions [7]. The compound exhibits stability under normal atmospheric conditions and does not readily undergo spontaneous decomposition or polymerization reactions [21] [7].

Storage stability is excellent when the compound is protected from moisture, strong acids, and strong bases [21]. The ester linkages remain stable under neutral pH conditions and moderate temperatures, contributing to the compound's long shelf life when properly stored [21] [19]. However, exposure to elevated temperatures in the presence of moisture can accelerate hydrolysis reactions, leading to gradual degradation over extended periods.

The thermal decomposition temperature is significantly higher than typical processing temperatures, providing a substantial safety margin for industrial applications [21]. Under inert atmospheric conditions, the compound can withstand temperatures approaching 350 degrees Celsius before significant decomposition occurs [19]. This thermal stability makes it suitable for high-temperature processing applications where other plasticizers might degrade.

Hydrolysis Behavior

The hydrolysis behavior of bis(2-ethylhexyl) adipate is strongly pH-dependent, with dramatically different reaction rates under acidic, neutral, and basic conditions. Under basic conditions, the compound undergoes relatively rapid hydrolysis with a half-life of less than one day [22] [7]. This base-catalyzed hydrolysis produces adipic acid and 2-ethylhexanol as the primary degradation products [7].

Under neutral pH conditions typical of most environmental waters (pH 7), hydrolysis proceeds much more slowly with estimated half-lives of approximately three years [22]. At pH 8, the hydrolysis half-life decreases to approximately 120 days, demonstrating the catalytic effect of hydroxide ions on the ester hydrolysis reaction [22]. The hydrolysis reaction follows second-order kinetics with a base-catalyzed rate constant of 0.07 liters per mole-second [22].

Environmental hydrolysis is generally not expected to be significant except in alkaline waters with pH values of 9 or higher [6] [7]. The slow hydrolysis under neutral conditions means that the compound can persist in neutral aquatic environments for extended periods, though other degradation mechanisms such as biodegradation typically proceed much faster than abiotic hydrolysis [7].

Oxidation Properties

Bis(2-ethylhexyl) adipate undergoes oxidation reactions primarily through interaction with hydroxyl radicals in atmospheric environments. The compound reacts rapidly with photochemically-produced hydroxyl radicals, with rate constants of approximately 2.5×10⁻¹¹ cubic centimeters per molecule per second at 25 degrees Celsius [22] [7]. This reaction rate corresponds to an atmospheric half-life of approximately 0.63 days at typical atmospheric hydroxyl radical concentrations of 5×10⁵ radicals per cubic centimeter [22].

The oxidation reaction with hydroxyl radicals varies depending on atmospheric conditions, with half-lives ranging from 2.6 to 26 hours in polluted versus unpolluted air environments [22] [7]. This variability reflects differences in hydroxyl radical concentrations and competing reactions in different atmospheric chemical environments. The relatively rapid atmospheric oxidation suggests that bis(2-ethylhexyl) adipate released to the atmosphere will be quickly degraded rather than undergoing long-range transport.

Direct photolysis may also occur since the compound contains functional groups capable of absorbing ultraviolet light above 290 nanometers [22]. However, the rate of direct photolysis is generally much slower than the indirect photolysis mediated by hydroxyl radical reactions. The compound shows minimal reactivity toward ozone and other common atmospheric oxidants under typical environmental conditions [22].

Table 1: Basic Physical Properties

PropertyValueReference
Molecular FormulaC₂₂H₄₂O₄ [1] [2] [3]
Molecular Weight370.57 g/mol [1] [2] [3]
CAS Number103-23-1 [1] [2] [3]
IUPAC NameBis(2-ethylhexyl) hexanedioate [1] [4]
Physical State (20°C)Liquid [8] [9]
AppearanceColorless to almost colorless clear liquid [8] [9] [10]
OdorMild odor [9] [10]

Table 2: Thermal and Physical Properties

PropertyValueReference
Melting Point-67 to -70°C [8] [13] [14] [7]
Boiling Point (atmospheric pressure)417°C [9] [6]
Boiling Point (reduced pressure)166-168°C (1 mmHg), 214°C (5 mmHg), 247-252°C (27 hPa) [8] [13] [14]
Flash Point195-196°C [13] [14] [15]
Ignition Point350°C [19]
Density (20°C)0.922-0.925 g/cm³ [6] [12] [7]
Specific Gravity (20/20)0.93 [8] [16]

Table 3: Solubility and Optical Properties

PropertyValueReference
Water Solubility (22°C)0.0032 mg/L (slow stir method) [6] [7]
Water Solubility (alternative methods)<0.005 mg/L (separator column), 0.78 mg/L (vigorous shake) [6] [7]
Solubility in organic solventsSoluble in ether, acetone, alcohol [8] [16]
Refractive Index (20°C, 589 nm)1.447 [3] [13] [15] [17]
Refractive Index (literature)1.443-1.449, 1.45 [8] [16] [12]
pH (H₂O, 20°C)7 [13] [19]

Table 4: Chemical Stability and Reactivity Properties

PropertyValueReference
Hydrolysis half-life (basic conditions)<1 day [22] [7]
Reaction with hydroxyl radicals2.6-26 hours half-life [22] [7]
Atmospheric half-life0.63 days [22]
Vapor pressure (20°C)8.5×10⁻⁷ mmHg (1.1×10⁻⁴ Pa) [6] [7]
Henry's Law Constant1.3×10⁻⁵ atm·m³/mol [7]
Log Kow (octanol-water partition)>6.11 to 8.39 [6] [7]
Bioconcentration Factor (BCF)27 (whole fish, 28 days) [7]
Soil organic carbon partition (Koc)770,000-794,000 [7]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Bis(2-ethylhexyl) adipate is a colorless to straw-colored liquid with a mild odor. Floats on water. (USCG, 1999)
Liquid; PelletsLargeCrystals; WetSolid
Liquid
COLOURLESS-TO-YELLOW LIQUID.
Clear colourless liquid; Slight fatty aroma

Color/Form

COLORLESS OR VERY PALE AMBER LIQ
Light colored, oily liquid.

XLogP3

6.8

Exact Mass

370.3083

Boiling Point

783 °F at 760 mm Hg (NTP, 1992)
417.0 °C
214 °C @ 5 mm Hg
417 °C

Flash Point

385 °F (NTP, 1992)
402 °F (206 °C) (OPEN CUP)
196 °C c.c.

Vapor Density

12.8 (NTP, 1992) (Relative to Air)
12.8 (Air= 1)
Relative vapor density (air = 1): 12.8

Density

0.923 (USCG, 1999)
0.922 @ 25 °C/4 °C
Relative density (water = 1): 0.92
0.924-0.930 (20°)

LogP

8.1 (calculated)

Odor

SLIGHT AROMATIC SMELL
Odorless
Mild

Appearance

Solid powder

Melting Point

-90 °F (NTP, 1992)
-67.8 °C
-67.8°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MBY1SL921L

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1005 of 1040 companies (only ~ 3.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

less than 0.01 mm Hg at 68 °F ; 2.6 mm Hg at 392° F (NTP, 1992)
8.50e-07 mmHg
8.5X10-7 mm Hg at 20 °C
Vapor pressure, kPa at 20 °C: 0.11

Pictograms

Health Hazard

Health Hazard

Impurities

0.01-0.02 maximal acidity (as adipic acid), 0.05-0.1% maximal moisture

Other CAS

103-23-1
70147-21-6

Wikipedia

Diethylhexyl adipate

Use Classification

Health Hazards -> Carcinogens
Plastics -> Polymer Type -> PUR; PVC (soft)
Plastics -> Plasticisers
Cosmetics -> Emollient; Film forming; Plasticise

Methods of Manufacturing

REACTION OF ADIPIC ACID AND 2-ETHYLHEXANOL IN THE PRESENCE OF AN ESTERIFICATION CATALYST SUCH AS SULFURIC ACID OR P-TOLUENESULFONIC ACID
Reaction of adipic acid and 2-ethylhexanol

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Asphalt paving, roofing, and coating materials manufacturing
Custom compounding of purchased resin
Machinery manufacturing
Medical products
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Paint and coating manufacturing
Paper manufacturing
Petroleum lubricating oil and grease manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Rubber product manufacturing
Services
Soap, cleaning compound, and toilet preparation manufacturing
Synthetic dye and pigment manufacturing
Synthetic rubber manufacturing
Textiles, apparel, and leather manufacturing
Wholesale and retail trade
Hexanedioic acid, 1,6-bis(2-ethylhexyl) ester: ACTIVE
IN FRANCE & ITALY DIOCTYL ADIPATE IS PERMITTED CONSTITUENT OF PLASTICS INTENDED FOR CONTACT WITH FOODSTUFFS.

Analytic Laboratory Methods

HIGH PRESSURE LIQ CHROMATOGRAPHY (HPLC) FOR SAMPLE CLEANUP OF DRINKING WATER EXTRACTS FOR LATER ANALYSIS BY GC/MS (GAS CHROMATOGRAPHY/MASS SPECTROMETRY) IS DESCRIBED.
Gas chromatography/flame ionization detection analysis of di(2-ethylhexyl) adipate in meat and meat/fat mixtures detection limit is not given.
EMSLC Method 506. Determination of Phthalate and Adipate Esters in Drinking Water by Liquid-Liquid Extraction or Liquid-Solid Extraction and Gas Chromatography with Photoionization Detection. Detection limit= 12.000 ug/l.
EMSLC Method 525.1. Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography and Mass Spectrometry. Revision 2.2. Detection limit= 0.60 ug/l.
EMSLC Method 525.2. Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography and Mass Spectrometry. Revision 1.0.

Storage Conditions

IN GENERAL, MATERIALS ... TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS ... SHOULD BE STORED IN COOL ... VENTILATED PLACE, OUT OF ... SUN, AWAY FROM ... FIRE HAZARD ... BE PERIODICALLY INSPECTED & MONITORED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED.

Dates

Last modified: 08-15-2023

Passive Air Sampling of PCDD/Fs, PCBs, PAEs, DEHA, and PAHs from Informal Electronic Waste Recycling and Allied Sectors in Indian Megacities

Paromita Chakraborty, Harish Gadhavi, Balasubramanian Prithiviraj, Moitraiyee Mukhopadhyay, Sanjenbam Nirmala Khuman, Masafumi Nakamura, Scott N Spak
PMID: 34029059   DOI: 10.1021/acs.est.1c01460

Abstract

Xenobiotic chemical emissions from the informal electronic waste recycling (EW) sector are emerging problem for developing countries, with scale and impacts that are yet to be evaluated. We report an intensive polyurethane foam disk passive air sampling study in four megacities in India to investigate atmospheric organic pollutants along five transects viz., EW, information technology (IT), industrial, residential, and dumpsites. Intraurban emission sources were estimated and attributed by trajectory modeling and positive matrix factorization (PMF). ∑
PCDD/Fs, ∑
PCBs, ∑
plasticizers, and ∑
PAHs concentrations ranged from 3.1 to 26 pg/m
(14 ± 7; Avg ± SD), 0.5-52 ng/m
(9 ± 12); 7.5-520 ng/m
, (63 ± 107) and 6-33 ng/m
(17 ± 6), respectively. EW contributed 45% of total PCB concentrations in this study and was evidenced as a major factor by PMF. The dominance of dioxin-like PCBs (dl-PCBs), particularly PCB-126, reflects combustion as the possible primary emission source. PCDD/Fs, PCBs and plasticizers were consistently highest at EW transect, while PAHs were maximum in industrial transect followed by EW. Concentrations of marker plasticizers (DnBP and DEHP) released during EW activities were significantly higher (
< 0.05) in Bangalore than in other cities. Toxic equivalents (TEQs) due to dl-PCBs was maximum in the EW transect and PCB-126 was the major contributor. For both youth and adult, the highest estimated inhalation risks for dl-PCBs and plasticizers were seen at the EW transect in Bangalore, followed by Chennai and New Delhi.


Di(2-ethylhexyl) adipate plasticizer triggers hepatic, brain, and cardiac injury in rats: Mitigating effect of Peganum harmala oil

Amany Behairy, Ghada I Abd El-Rahman, Sanaa S H Aly, Esraa M Fahmy, Yasmina M Abd-Elhakim
PMID: 33396140   DOI: 10.1016/j.ecoenv.2020.111620

Abstract

Di(2-ethylhexyl) adipate (DEHA) is a widely used plasticizer and prevalent environmental contaminant. In this study, DEHA concentrations in the milk, cheese, and butter samples wrapped with food-grade commercial polyethylene films and stored at 4 °C for 30 days were detected using gas chromatographic analysis. Also, the effects of exposure to a high dose of DEHA for a long duration on the liver, brain, and heart of Wistar rats were assessed. Besides, the possible beneficial effect of Peganum harmala oil (PGO), in relieving DEHA induced adverse effects was explored. For this purpose, four groups (8 rats/group) were orally given physiological saline, PGO (320 mg/kg bwt), DEHA (2000 mg/kg bwt), or PGO + DEHA for 60 days. The results revealed that the DEHA concentrations in the tested dairy products were ordered as follows: (butter > cheese > milk). Notably, the detected levels in butter were higher than the specific migration limit in foods. DEHA induced a significant increase in the serum levels of glucose, alanine transaminase, aspartate transaminase, acetylcholine esterase, creatine kinase-myocardium bound, malondialdehyde, tumor necrosis factor-α, and interleukin-1β. But, significant hypoproteinemia, hypoalbuminemia, hypoglobulinemia, and hypocholesterolemia were evident following DEHA exposure. A significant reduction in the serum level of superoxide dismutase, reduced glutathione, and brain-derived neurotrophic factor was recorded. Besides, a significant downregulation in hepatic CYP2E1, brain glial fibrillary acidic protein, and cardiac troponin I gene expression was noticed. Moreover, DEHA exposure induced a significant decrease in Bcl-2 immunolabeling, but Caspase-3 immunoexpression was increased. On the contrary, PGO significantly recused DEHA injurious impacts. Therefore, PGO could represent a promising agent for preventing DEHA-induced hepatotoxicity, neurotoxicity, and cardiotoxicity.


How does continuous venovenous hemofiltration theoretically expose (ex-vivo models) inpatients to diethylhexyladipate, a plasticizer of PVC medical devices?

Lise Bernard, Mélanie Bailleau, Teuta Eljezi, Philip Chennell, Bertrand Souweine, Alexandre Lautrette, Valérie Sautou
PMID: 32105858   DOI: 10.1016/j.chemosphere.2020.126241

Abstract

Continuous venovenous hemofiltration (CVVH) is widely used in intensive care units to treat patients with acute kidney injury requiring renal replacement therapy. The medical devices (MD) used for CVVH include a hemofilter and tubings made of plasticized PVC. Due to its known reprotoxicity, diethylhexyl phthalate (DEHP) has been replaced by alternatives such as diethylhexyladipate (DEHA) in some of these tubings. The migration of DEHA from hemofiltration systems has not been assessed and thus the level of patient exposure to this DEHP-alternative remains unknown. In this study, 2 CVVH models were used to evaluate the potential migration of DEHA from PVC tubings, allowing the determination of (Rachoin and Weisberg, 2019) the highest rates of DEHA able to migrate into a simulant flowing in a marketed adult CVVH circuit by disregarding any metabolisation and (Krieter et al., 2013) the clinical-reflecting exposure of patients to this plasticizer and its metabolites by assessing their migration into blood. In the first model, we showed that patients undergoing a CVVH procedure may be exposed to high rates of DEHA. Moreover, DEHA is continuously hydrolyzed into its primary metabolite MEHA (monoethylhexyladipate), which may reach cytotoxic level in the patients' blood. When looking from a « safer » MD perspective, DEHA might not be the best alternative plasticizer for CVVH tubings. However, to reflect clinical conditions, this study should be completed by an in-vivo evaluation (biomonitoring) of the oxidized metabolites of DEHA in urines of inpatients undergoing CVVH.


Determination of human urinary metabolites of the plasticizer di(2-ethylhexyl) adipate (DEHA) by online-SPE-HPLC-MS/MS

Alexandra Nehring, Daniel Bury, Hans-Willi Kling, Tobias Weiss, Thomas Brüning, Holger M Koch
PMID: 31233945   DOI: 10.1016/j.jchromb.2019.06.019

Abstract

Di(2-ethylhexyl) adipate (DEHA) is a plasticizer and phthalate substitute used in various consumer products. Relevant population exposures have to be assumed. In this study we describe the determination of three specific side chain-oxidized monoester metabolites of DEHA, mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA), mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA), and mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA) in human urine as potential biomarkers of DEHA exposure. After enzymatic hydrolysis, urine samples were analyzed by online turbulent flow chromatography for matrix depletion and analyte enrichment coupled to liquid chromatography-electrospray ionization-triple quadrupole-tandem mass spectrometry (online-SPE-LC-MS/MS). For quantification stable isotope dilution was applied with limits of quantification of 0.05 μg/L for 5cx-MEPA and 5OH-MEHA, and 0.1 μg/L for 5oxo-MEHA. Method accuracies (relative recoveries) were between 92 and 109%, and relative standard deviations <5%. We investigated the applicability of the method for internal DEHA exposure assessment in six volunteers who had consumed food wrapped in commercial PVC-cling film containing DEHA and in two small pilot populations without known DEHA exposure (44 pregnant Brazilian women and 32 German adults). In the cling film experiment, we could quantify all three metabolites in all post exposure urine samples, with 5cx-MEPA being most prominent (0.30-10.2 μg/L), followed by 5OH-MEHA (0.12-4.31 μg/L) and 5oxo-MEHA (0.12-2.84 μg/L). In the Brazilian and German samples we could detect DEHA exposures in 43 and 9% of all samples, again with 5cx-MEPA as the most prominent metabolite. Based on validation and pilot biomonitoring results, the method has proven appropriate for DEHA biomonitoring and will be applied in future metabolism and population studies.


Metabolism and urinary excretion kinetics of di(2-ethylhexyl) adipate (DEHA) in four human volunteers after a single oral dose

Alexandra Nehring, Daniel Bury, Benedikt Ringbeck, Hans-Willi Kling, Rainer Otter, Tobias Weiss, Thomas Brüning, Holger M Koch
PMID: 31816331   DOI: 10.1016/j.toxlet.2019.12.006

Abstract

Di(2-ethylhexyl) adipate (DEHA) is used as a substitute for the reprotoxic phthalate plasticizer di(2-ethylhexyl) phthalate (DEHP). This study reports the first quantitative data on human in vivo DEHA metabolism and urinary metabolite excretion with the aim of providing tools for DEHA exposure and risk assessments. After DEHA was administered to four healthy volunteers (107-164 μg/kg body weight (bw)), urine samples were continuously and completely collected for 48 h and analyzed for the specific oxidized monoester metabolites mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA), mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA), and mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA), as well as for the non-specific hydrolysis product adipic acid (AA) using stable isotope dilution analysis. AA was confirmed as a major (urinary excretion fraction (F
): 10-40%), yet non-specific DEHA metabolite. 5cx-MEPA was the major specific DEHA metabolite with an F
of 0.20% (range: 0.17-0.24%). F
s for 5OH-MEHA and 5oxo-MEHA were 0.07% (0.03-0.10%) and 0.05% (0.01-0.06%), respectively. The three specific metabolites were excreted with two concentration maxima (t
= 1.5-2.3 h, t
= 3.8-6.4 h). Elimination half-lives (t
, calculated after the second t
) for 5cx-MEPA were calculated between 2.1-3.8 h. The majority (98-100%) of metabolites was excreted within 24 h. The F
of 5cx-MEPA was applied to demonstrate its applicability for calculating daily intakes based on urinary metabolite levels from three pilot populations. Daily intakes were generally far below the tolerable daily intake (TDI) for DEHA (300 μg/kg bw/day). The highest daily intake (114 μg/kg bw/day) was calculated in individuals after consuming food that had been wrapped in DEHA containing cling film.


Development and validation of a bioanalytical assay based on liquid chromatography-tandem mass spectrometry for measuring biomarkers of exposure of alternative plasticizers in human urine and serum

Frederic Been, Govindan Malarvannan, Michiel Bastiaensen, Shanshan Yin, Alexander L N van Nuijs, Adrian Covaci
PMID: 30876555   DOI: 10.1016/j.talanta.2019.02.024

Abstract

Alternative plasticizers (APs) have been increasingly used in the last decade to replace conventional phthalate esters, in particular di(2-ethylhexyl) phthalate (DEHP), due to the toxicity of the latter. However, there is currently very little data about the toxicity of and exposure to APs. No method exists so far for the analysis of multiple exposure biomarkers. The objective of this work consisted in developing a simple bioanalytical procedure for the analysis of multiple exposure biomarkers of APs in human urine and serum. Focus was set on metabolites of di(2-propylheptyl) phthalate (DPrHpP), di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH), di(2-ethylhexyl) terephthalate (DEHTP) and di-2-ethylhexyl adipate (DEHA). A sample preparation protocol was developed and optimized using Oasis HLB solid-phase extraction (SPE) cartridges. Subsequently, an instrumental method based on liquid-chromatography coupled to tandem mass spectrometry (LC-MS/MS) was optimized. Following established guidelines, the sample preparation and instrumental methods were validated in terms of recovery, matrix effects, carry-over, linearity, limits of quantification, within- and between-run precision and trueness. Obtained results were satisfactory for all compounds except for one of the metabolites of DEHA (i.e., mono(2-ethylhexyl) adipate (MEHA)). A pilot biomonitoring study was carried out to assess the method's ability to detect and quantify target analytes in human urine and serum. In urine, most analytes could be detected with frequencies ranging from 8% for mono(2-ethyl-5-hydroxyhexyl) adipate (OH-MEHA) and cyclohexane-1,2-dicarboxylic mono hydroxyisononyl ester (OH-MINCH) to 92% for mono(2-ethyl-5-oxohexyl) adipate (oxo-MEHA), whilst most compounds could not be detected in serum, except for mono(2-ethylhexyl) terephthalate (MEHTP) and mono-(2-propyl-6-hydroxyheptyl) phthalate (OH-MPrHpP) which were detected in all samples. The obtained results show that the developed method can be used to simultaneously analyse multiple exposure biomarkers to APs in human urine and serum.


Systemic toxicity of di (2-ethylhexyl) adipate (DEHA) in rats following 28-day intravenous exposure

Haiyan Xu, Barbara Musi, Zhimei Wang, Tiansheng Zhou, Qihong Huang, Juanhua Liu, Tiantian Li, Zhen Jiang, Songping Liao, Glosson Jill, Edward Koo
PMID: 30826316   DOI: 10.1016/j.yrtph.2019.02.016

Abstract

Di (2-ethylhexyl) adipate (DEHA) is a potential plasticizer alternative for di-2-ethylhexyl phthalate (DEHP). Toxicity of DEHA has been studied mostly via oral exposure but not assessed after repeated intravenous exposure. The present study shows the toxicity effects after intravenous administration for 28 consecutive days and the reversibility of the effects following a 14-day recovery period. The study was conducted under GLP conditions. Four groups of rats (15/sex/group) each received either vehicle or DEHA in vehicle (100, 200, or 450 mg/kg/day). Criteria for evaluation included clinical observations, body weight, food consumption, clinical pathology (hematology, serum chemistry, coagulation, urinalyses), gross (necropsy) evaluation, organ weight and histopathological evaluation. There were no DEHA-related changes in all the endpoints evaluated at 100 or 200 mg/kg/day. There were no test article-related changes in clinical pathology or gross necropsy observation at 450 mg/kg/day. At the high-dose, DEHA-related findings included clinical observations, decreased body weight gain and food consumption, increased liver weight in females associated with minimal hepatocellular hypertrophy, and decreased thymus weight in males and females without histopathology findings. All these findings were completely reversible within a 14-day recovery period. Therefore, the 200 mg/kg/day dose is considered to be the No-Observed-Effect Level (NOEL).


Detection and quantification analysis of chemical migrants in plastic food contact products

Shasha Qian, Hanxu Ji, XiaoXiao Wu, Ning Li, Yang Yang, Jiangtao Bu, Xiaoming Zhang, Ling Qiao, Henglin Yu, Ning Xu, Chi Zhang
PMID: 30517180   DOI: 10.1371/journal.pone.0208467

Abstract

Plastic food contact materials (FCM)-based products were widely used in everyday life. These products were normally imposed to strict regulations in order to pass the enforcement tests of compliance as a prefix condition. However, even in these "qualified" materials, unknown chemical substances, not involving in legislation lists, could migrate from FCM. In this perspective, the present work aims to thoroughly analyze by means of Gas Chromatography-Mass Spectrometry (GC-MS) the different substances/migrants in 120 qualified FCM plastic products. Unexpectedly, among the identified compounds (nearly 100), only 13% was included in the permitted list of Commission Regulation EU No 10/2011. All the identified compounds were classified into 11 categories according to their chemical structure and the FCM type, whereas toxicology data were in addition analyzed. Each plastic type exhibited different preferences of chemical migrants. Fortunately, most of the compounds identified were of low toxicity, and only 4 chemicals were included in priority lists and previous literature reports as potential risk factors. Subsequently, the accurate amount of these 4 chemicals was determined. The amount of Bis(2-ethylhexyl) adipate (DEHA) and Bis(2-ethylhexyl) phthalate (DEHP) were lower than the SML in Commission Regulation EU No 10/2011, and that of stearamide was under the recommended use quantity. The 2,4-di-tert-butylphenol (2,4-DTBP) was widely exist in the investigated FCM products. Among them, the highest level is obtained in polypropylene/low density polyethylene (BOPP/LDPE) materials, up to 45.568±31.513 mg/kg. In summary, a panel of unlisted chemical migrants were discovered and identified by GS-MS screening. The results implied that plastic FCMs were not so "inert" as they usually considered, and further safety evaluation should be performed toward the complete identification of new substances in FCM products.


Stress-Induced Transcriptional Changes and DNA Damage Associated with Bis(2-ethylhexyl) Adipate Exposure in Zebrafish (Danio rerio) Larvae

Halis Boran, Serap Terzi
PMID: 28536799   DOI: 10.1007/s00128-017-2116-4

Abstract

The present study evaluates potential toxic effects of bis(2-ethylhexyl) adipate (DEHA) plasticizer to larval (72 h post fertilization) zebrafish (Danio rerio) by analyzing changes in expression levels of stress-related genes (p53, rad51 and xrcc5) and assessing possible DNA damage of DEHA in larvae. The lethal concentration for 50% mortality (LC
) in larval zebrafish exposed for 96 h to 0-200 mg L
DEHA was 89.9 ± 8.03 mg L
. A concentration-dependent increase in DNA strand breaks was detected in cells from larvae exposed for 96 h to DEHA. There were some significant differences in induction of stress-related genes in larvae exposed to DEHA relative to control.


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